molecular formula C12H13F3O B14837839 1-Cyclopropoxy-3-ethyl-5-(trifluoromethyl)benzene

1-Cyclopropoxy-3-ethyl-5-(trifluoromethyl)benzene

Cat. No.: B14837839
M. Wt: 230.23 g/mol
InChI Key: AYYAUOFULYXXET-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3-ethyl-5-(trifluoromethyl)benzene is an organic compound featuring a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-ethyl-5-(trifluoromethyl)benzene typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of cyclopropanol with a suitable halogenating agent, such as thionyl chloride, to form cyclopropyl chloride. This intermediate can then react with a phenol derivative to form the cyclopropoxy group.

    Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation, where ethyl chloride reacts with the benzene ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-3-ethyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles like halogens or nitro groups in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitro groups, Lewis acid catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Cyclopropoxy-3-ethyl-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including

Properties

Molecular Formula

C12H13F3O

Molecular Weight

230.23 g/mol

IUPAC Name

1-cyclopropyloxy-3-ethyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C12H13F3O/c1-2-8-5-9(12(13,14)15)7-11(6-8)16-10-3-4-10/h5-7,10H,2-4H2,1H3

InChI Key

AYYAUOFULYXXET-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

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